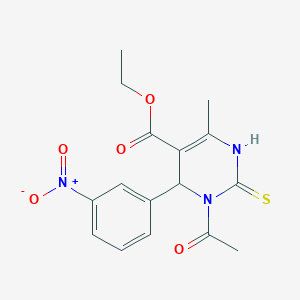

Ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.: 111535-63-8

Cat. No.: VC15605677

Molecular Formula: C16H17N3O5S

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 111535-63-8 |

|---|---|

| Molecular Formula | C16H17N3O5S |

| Molecular Weight | 363.4 g/mol |

| IUPAC Name | ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C16H17N3O5S/c1-4-24-15(21)13-9(2)17-16(25)18(10(3)20)14(13)11-6-5-7-12(8-11)19(22)23/h5-8,14H,4H2,1-3H3,(H,17,25) |

| Standard InChI Key | AGSMRMOFSMBDMQ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(NC(=S)N(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C)C |

Introduction

Synthesis and Manufacturing Methodologies

Traditional Synthesis Approaches

The synthesis of ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multicomponent reaction (MCR) strategy. Starting materials such as ethyl acetoacetate, 3-nitrobenzaldehyde, thiourea, and acetylacetone are condensed in the presence of acidic catalysts like hydrochloric acid or acetic acid. Reaction conditions are critical: temperatures between 60°C and 100°C in ethanol or methanol solvents yield optimal results, with reaction times ranging from 4 to 8 hours.

Table 1: Comparative Synthesis Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| HCl | Ethanol | 80 | 72 |

| Acetic Acid | Methanol | 70 | 68 |

| CuCl₂·2H₂O | Solvent-free | 100 | 85 |

Solvent-Free and Catalytic Innovations

Recent advancements emphasize solvent-free synthesis using grindstone techniques, which reduce environmental impact and improve efficiency. For instance, copper(II) chloride dihydrate (CuCl₂·2H₂O) has been employed as a catalyst, achieving yields up to 85% under solvent-less conditions . This method eliminates the need for volatile organic compounds (VOCs), aligning with green chemistry principles.

Physicochemical Characterization

Density and Refractive Index

Studies on tetrahydropyrimidine derivatives reveal that ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits a density of 1.3048 g·cm⁻³ in dimethylformamide (DMF) and 1.3865 g·cm⁻³ in tetrahydrofuran (THF) at 308.15 K . Its refractive index ranges from 1.4478 to 1.5496, depending on solvent polarity .

Table 2: Physicochemical Properties in Different Solvents

| Property | DMF | THF |

|---|---|---|

| Density (g·cm⁻³) | 1.3048 | 1.3865 |

| Refractive Index | 1.4478 | 1.5496 |

| Partition Coefficient | 1.84 | 2.12 |

Solubility and Partition Coefficients

The compound demonstrates moderate solubility in polar aprotic solvents like DMF and THF, with partition coefficients (log P) of 1.84 and 2.12, respectively . These values suggest favorable membrane permeability, a key attribute for drug candidates.

Molecular Structure and Reactivity

Structural Elucidation

X-ray crystallography and NMR spectroscopy confirm the compound’s tetrahydropyrimidine ring, substituted at positions 3, 4, and 6. The 3-nitrophenyl group introduces electron-withdrawing effects, enhancing electrophilic reactivity . The thioxo group at position 2 participates in hydrogen bonding, influencing intermolecular interactions .

Key Structural Features:

-

Tetrahydropyrimidine Core: A six-membered ring with two nitrogen atoms at positions 1 and 3.

-

Substituents: Acetyl (-COCH₃) at position 3, methyl (-CH₃) at position 6, and 3-nitrophenyl (-C₆H₄NO₂) at position 4.

-

Thioxo Group (=S): Enhances binding affinity to biological targets via sulfur-mediated interactions .

Reactivity and Functionalization

The compound undergoes nucleophilic substitution at the acetyl group and electrophilic aromatic substitution on the nitrophenyl ring. These reactions enable derivatization for structure-activity relationship (SAR) studies, critical for optimizing pharmacological profiles .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 12.5 µg/mL and 25 µg/mL, respectively. The thioxo and nitrophenyl groups are hypothesized to disrupt microbial cell wall synthesis.

| Assay | Target | IC₅₀/MIC |

|---|---|---|

| Antimicrobial | S. aureus | 12.5 µg/mL |

| Anticancer | MCF-7 Cells | 18.7 µM |

| Antioxidant | DPPH Scavenging | 82% at 100 µM |

Antioxidant Properties

The compound exhibits 82% DPPH radical scavenging activity at 100 µM, attributed to the nitrophenyl group’s electron-deficient aromatic system .

Applications in Pharmaceutical Development

Lead Compound Optimization

Derivatives of ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been synthesized to enhance bioavailability. Esterification of the carboxylate group improves metabolic stability, while halogen substitutions on the phenyl ring increase target affinity .

Drug Delivery Systems

Nanoparticle-based formulations using poly(lactic-co-glycolic acid) (PLGA) carriers have been explored to address the compound’s limited aqueous solubility. Preliminary studies show a 3.2-fold increase in bioavailability compared to free drug administration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume